molecular formula C15H14FNO2S B5670564 2-(2-fluorophenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide

2-(2-fluorophenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B5670564
M. Wt: 291.3 g/mol
InChI Key: JOIIVMNSRGZUDO-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of a fluorophenoxy group and a methylsulfanylphenyl group attached to an acetamide backbone. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

The synthesis of 2-(2-fluorophenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the nucleophilic substitution reaction of 2-fluorophenol with an appropriate acylating agent to form the 2-fluorophenoxy intermediate. This intermediate is then reacted with 3-(methylsulfanyl)aniline under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2-(2-fluorophenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may serve as a probe to study biological processes involving fluorinated compounds.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group may enhance the compound’s ability to interact with biological membranes, while the methylsulfanyl group can modulate its reactivity and binding affinity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

2-(2-fluorophenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide can be compared with other similar compounds, such as:

    4-(2-fluorophenoxy)-2-(methylsulfanyl)pyrimidine: This compound shares the fluorophenoxy and methylsulfanyl groups but has a pyrimidine backbone instead of an acetamide backbone.

    2-(methylsulfanyl)-4-(3-thienyl)pyrimidine: This compound also contains a methylsulfanyl group but has a thienyl group instead of a fluorophenoxy group

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2S/c1-20-12-6-4-5-11(9-12)17-15(18)10-19-14-8-3-2-7-13(14)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIIVMNSRGZUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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